molecular formula C9H10O3 B1664608 3-Methoxyphenylacetic acid CAS No. 1798-09-0

3-Methoxyphenylacetic acid

Cat. No. B1664608
Key on ui cas rn: 1798-09-0
M. Wt: 166.17 g/mol
InChI Key: LEGPZHPSIPPYIO-UHFFFAOYSA-N
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Patent
US04725602

Procedure details

A solution of 45 g (0.27 mole) of 3-methoxybenzeneacetic acid, 52.6 g (0.32 mole) of iodine monochloride and 1 g of iodine was allowed to stand in 500 ml of glacial acetic acid for six days at room temperature. The reaction was poured into water and the solid collected. It was recrystallized from toluene to give 51 g of crystalline 2-iodo-5-methoxybenzeneacetic acid, mp 133.5°-134.5° C. (65% yield).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.[I:13]Cl.O>C(O)(=O)C.II>[I:13][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
52.6 g
Type
reactant
Smiles
ICl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
It was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C=C1)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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